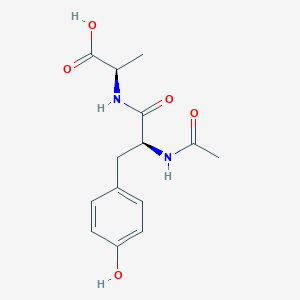
N-Acetyl-L-tyrosyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-tyrosyl-D-alanine is a synthetic dipeptide composed of N-acetyl-L-tyrosine and D-alanine. This compound is of interest due to its unique stereochemistry and potential applications in various fields, including biochemistry and pharmacology. The presence of both L- and D- amino acids in its structure makes it a valuable tool for studying stereospecific interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosyl-D-alanine typically involves the coupling of N-acetyl-L-tyrosine with D-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl or peptide bonds.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-tyrosyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein synthesis and enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of N-Acetyl-L-tyrosyl-D-alanine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into growing peptide chains. Additionally, it may interact with various signaling pathways, influencing cellular processes such as protein synthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tyrosine: A related compound with similar applications but lacking the D-alanine residue.
N-Acetyl-D-alanine: Another related compound, primarily used in studies of D-amino acid metabolism.
Uniqueness
N-Acetyl-L-tyrosyl-D-alanine is unique due to its combination of L-tyrosine and D-alanine, which allows it to serve as a valuable tool for studying stereospecific interactions and enzyme specificity. Its dual stereochemistry provides insights into the differential behavior of L- and D-amino acids in biological systems .
Eigenschaften
CAS-Nummer |
84799-86-0 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8(14(20)21)15-13(19)12(16-9(2)17)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,12+/m1/s1 |
InChI-Schlüssel |
OESFJKBHQUNLDE-PELKAZGASA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)




